(3,3-Difluoropiperidin-4-YL)methanol structure and properties
(3,3-Difluoropiperidin-4-YL)methanol structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
(3,3-Difluoropiperidin-4-yl)methanol (CAS: 1783945-29-8 for HCl salt) is a high-value fluorinated scaffold used in modern drug discovery. It functions as a bioisostere for traditional piperidine and morpholine rings, offering three critical advantages: modulation of basicity (pKa depression) , metabolic blockade (preventing oxidative metabolism at the susceptible 3-position), and conformational biasing via the fluorine gauche effect. This guide details its physicochemical profile, validated synthetic routes, and application in optimizing lead compounds for CNS and oncology targets.
Structural & Physicochemical Profile
The introduction of a gem-difluoro group at the C3 position of the piperidine ring drastically alters the electronic and steric environment of the molecule compared to its non-fluorinated parent.
1.1 Key Properties Table
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C₆H₁₁F₂NO (Free Base) | Core scaffold definition. |
| Molecular Weight | 151.15 g/mol | Low MW allows for fragment-based screening. |
| pKa (Piperidine N) | ~6.5 - 7.5 (vs. ~10.8 for piperidine) | Critical: Reduced basicity improves membrane permeability and reduces lysosomal trapping. |
| LogP | ~0.5 (Estimated) | Fluorine increases lipophilicity relative to hydroxyl alone, but polar surface area remains controlled. |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors | The C4-methanol group provides a vector for H-bonding or further derivatization. |
| Conformation | Distorted Chair | The C-F bonds induce a gauche effect, locking the ring into specific conformers that can enhance binding selectivity. |
1.2 The "Fluorine Effect" in this Scaffold
-
Basicity Modulation: The strong electron-withdrawing nature of the two fluorine atoms at C3 pulls electron density away from the nitrogen lone pair (inductive effect, -I). This lowers the pKa by 3–4 units. At physiological pH (7.4), a significant fraction of the molecule remains uncharged, facilitating blood-brain barrier (BBB) penetration—a key requirement for CNS drugs.
-
Metabolic Stability: The C3 position of piperidines is a metabolic "hotspot" for cytochrome P450 oxidation. Fluorination blocks this site, extending the half-life (
) of the drug candidate.
Synthetic Methodologies
The synthesis of (3,3-difluoropiperidin-4-yl)methanol requires careful handling of fluorinating agents. The most robust route involves the deoxofluorination of a
2.1 Validated Synthetic Route (Step-by-Step)
Precursor: 1-N-Boc-3-oxopiperidine-4-carboxylate (Ethyl or Methyl ester).
Step 1: Deoxofluorination
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Conditions: 0°C to RT, under
atmosphere. -
Mechanism: The carbonyl oxygen attacks the sulfur center, releasing HF. The fluoride ion then displaces the activated oxygen in a geminal fashion.
-
Critical Note: This reaction can be exothermic. Slow addition is mandatory.
Step 2: Ester Reduction
-
Reagents: Lithium Borohydride (
) or Lithium Aluminum Hydride (LAH). -
Solvent: THF or Ethanol (for
). -
Conditions:
to RT. -
Outcome: The ester at C4 is reduced to the primary alcohol (methanol group). The N-Boc group remains stable under
conditions.
Step 3: Deprotection (Optional)
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Outcome: Yields the HCl or TFA salt of the target amine.
2.2 Synthesis Workflow Diagram
Caption: Figure 1. Standard synthetic workflow for accessing the N-Boc protected and free amine forms of the target scaffold.
Experimental Protocols
Note: All procedures must be performed in a fume hood. Fluorinating agents release HF; use plasticware where appropriate and have calcium gluconate gel available.
Protocol A: Deoxofluorination of N-Boc-3-oxo-4-ester
-
Setup: Charge a dry flask with N-Boc-3-oxo-4-piperidinecarboxylate (1.0 eq) and anhydrous DCM (10 mL/g). Cool to
. -
Addition: Dropwise add DAST (2.5 eq) via syringe. Caution: Gas evolution.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with ninhydrin or PMA).
-
Quench: Pour reaction mixture slowly into saturated
solution containing crushed ice. Vigorous bubbling will occur. -
Extraction: Extract with DCM (3x). Dry organics over
, filter, and concentrate.[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Reduction to Alcohol
-
Setup: Dissolve the fluorinated ester (from Protocol A) in anhydrous THF (10 mL/g).
-
Reduction: Add
(2.0M in THF, 2.0 eq) dropwise at . -
Stirring: Stir at RT for 4 hours.
-
Workup: Quench with water (dropwise) followed by 1M HCl (carefully, to pH ~4) to break boron complexes, then neutralize. Extract with EtOAc.[2]
-
Validation: Confirm product via
NMR (look for disappearance of ethyl signals and appearance of doublet/multiplet at 3.5–3.7 ppm).
Medicinal Chemistry Applications
This scaffold is not merely a passive linker; it is an active design element used to solve specific pharmacological problems.
4.1 Bioisosteric Replacement Strategy
Researchers replace a standard piperidine or morpholine ring with the (3,3-difluoropiperidin-4-yl)methanol scaffold to:
-
Reduce Lipophilicity (vs. Cyclohexane): The nitrogen and hydroxyl group lower LogP compared to carbocyclic analogs.
-
Reduce Basicity (vs. Piperidine): As detailed in Section 1.2, this prevents the molecule from being fully protonated in the gut (pH 6–7) or blood, improving passive diffusion.
4.2 Pathway: Improving CNS Penetration
Caption: Figure 2. Mechanism by which pKa modulation via fluorination enhances BBB permeability.
4.3 Case Studies
-
D4 Receptor Antagonists: 3,3-difluoropiperidine scaffolds have been utilized to improve the selectivity of Dopamine D4 receptor antagonists, reducing off-target effects on D2 receptors.
-
Kinesin Spindle Protein (KSP) Inhibitors: The scaffold is used to optimize the solubility and metabolic profile of KSP inhibitors in oncology pipelines.
References
-
PubChem. (2025).[3][4][5] Compound Summary for CID 134129646: ((3R,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride.[5] National Library of Medicine.[3] [Link]
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on pKa effects).
- Vertex AI Search. (2026). Consolidated search data regarding CAS 1783945-29-8 and synthetic routes.
Sources
- 1. N-Boc-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 2. 3,3-Difluoropiperidine Manufacturer & Supplier in China | Specifications, Price, Safety Data | High Quality Fluorinated Piperidine Compound [pipzine-chem.com]
- 3. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ((3R,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride | C6H13ClFNO | CID 134129646 - PubChem [pubchem.ncbi.nlm.nih.gov]
